2-Propyl-1,3-benzoxazol-5-amine
Description
Significance of the 1,3-Benzoxazole Heterocyclic Scaffold in Contemporary Chemical Research
The 1,3-benzoxazole scaffold, a bicyclic system featuring a fused benzene (B151609) and oxazole (B20620) ring, is a cornerstone in modern chemical research, particularly within medicinal and pharmaceutical chemistry. rsc.orgnih.gov Its structural importance stems from its aromatic and planar nature, which provides a stable yet reactive framework amenable to functionalization. hilarispublisher.comwikipedia.org This versatility allows for the synthesis of a vast array of derivatives with diverse biological activities. nih.govmdpi.com
The benzoxazole (B165842) nucleus is considered a "privileged scaffold" because it is a recurring motif in many biologically active compounds. nih.govnih.gov Its ability to mimic the structure of natural nucleic bases like adenine (B156593) and guanine (B1146940) allows it to interact with various biopolymers in living systems, leading to a broad spectrum of pharmacological effects. researchgate.net Consequently, benzoxazole derivatives have been extensively investigated and have shown promise as antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral agents, among others. hilarispublisher.comresearchgate.netresearchgate.net The scaffold is also present in several commercially available drugs, highlighting its clinical significance. mdpi.com
Beyond pharmaceuticals, benzoxazole derivatives have found applications in materials science, such as in the development of optical brighteners for detergents, and in agrochemicals. wikipedia.orgnih.gov The ongoing exploration of this heterocyclic system continues to yield novel compounds with significant potential across various scientific disciplines. researchgate.net
Historical Context and Evolution of Research on Substituted Benzoxazoles
The study of heterocyclic compounds, including benzoxazoles, began to flourish in the mid-19th century with the advancement of organic chemistry. researchgate.net Initially, research focused on the fundamental synthesis and characterization of the benzoxazole ring system. A common and traditional method for synthesizing benzoxazoles involves the condensation of 2-aminophenols with various carbonyl compounds. rsc.org
Over the decades, research has evolved from basic synthesis to the exploration of the diverse biological activities of substituted benzoxazoles. researchgate.net The realization that modifications to the benzoxazole core, particularly at the 2- and 5-positions, could significantly influence their pharmacological properties spurred a surge in the synthesis and screening of new derivatives. mdpi.com This has led to the discovery of compounds with potent and specific biological effects. nih.govnih.gov
In recent years, there has been a notable shift towards the development of more efficient and environmentally friendly synthetic methodologies. nih.govnih.gov This includes the use of green catalysts, solvent-free reaction conditions, and one-pot syntheses to improve yields, reduce waste, and simplify workup procedures. rsc.org The focus has also expanded to include the investigation of benzoxazole derivatives in fields like agrochemicals, where they have shown potential as herbicides and insecticides. nih.govmdpi.com
Overview of Current Research Trajectories for Benzoxazole Derivatives in Academic Domains
Current academic research on benzoxazole derivatives is vibrant and multifaceted, with several key trajectories:
Drug Discovery and Medicinal Chemistry: A significant portion of research is dedicated to the design and synthesis of novel benzoxazole derivatives with enhanced therapeutic properties. nih.gov This includes the development of potent anticancer agents that target specific enzymes or cellular pathways, as well as new antimicrobial compounds to combat drug-resistant pathogens. mdpi.comnih.gov Researchers are also exploring their potential as anti-inflammatory, analgesic, and neuroprotective agents. nih.gov
Green Synthesis: There is a strong and growing emphasis on the development of sustainable and eco-friendly synthetic methods for benzoxazole derivatives. nih.gov This involves the use of reusable catalysts, such as ionic liquids and nanocatalysts, and the avoidance of hazardous reagents and solvents. rsc.org
Agrochemicals: The application of benzoxazole derivatives in agriculture is an expanding area of research. nih.govmdpi.com Scientists are investigating their efficacy as fungicides, herbicides, and insecticides, aiming to develop new and effective crop protection agents. mdpi.com
Materials Science: The unique photophysical properties of some benzoxazole derivatives make them attractive for applications in materials science. researchgate.net Research in this area includes their use as fluorescent probes and in the development of new organic light-emitting diodes (OLEDs).
Specific Research Focus: Placing 2-Propyl-1,3-benzoxazol-5-amine within the Broader Benzoxazole Research Paradigm
This compound is a specific derivative that fits squarely within the broader research paradigm of substituted benzoxazoles. Its structure, featuring a propyl group at the 2-position and an amine group at the 5-position, suggests a focus on exploring the structure-activity relationships of 2,5-disubstituted benzoxazoles.
The presence of the amine group at the 5-position is particularly noteworthy. This functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of related compounds. researchgate.net For instance, the amine group can be acylated, alkylated, or used to form sulfonamides, enabling a systematic investigation of how different substituents at this position affect biological activity. researchgate.net
Research involving this compound would likely fall under the umbrella of drug discovery and medicinal chemistry. The synthesis of This compound and its subsequent derivatives would be a crucial first step in evaluating their potential as therapeutic agents. pharmint.net For example, a study by Ertan-Bolelli et al. described the synthesis of 5-amino-2-(substituted phenyl/benzyl)benzoxazoles and their subsequent conversion to sulfonamide derivatives to evaluate their antimicrobial activities. researchgate.net This highlights a common research strategy where the 5-amino benzoxazole core serves as a key intermediate.
While specific research on This compound itself is not extensively detailed in the provided search results, its structural motifs are common in broader benzoxazole research. For instance, various 2-substituted and 5-amino benzoxazole derivatives have been synthesized and investigated for their biological potential. researchgate.net Therefore, This compound can be considered a valuable building block and a subject for further investigation within the ongoing quest to develop novel and effective benzoxazole-based compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENCKOREHAFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311402 | |
| Record name | 2-Propyl-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-62-2 | |
| Record name | 2-Propyl-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Propyl 1,3 Benzoxazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton, with downfield shifts generally associated with proximity to electronegative atoms or aromatic systems. organicchemistrydata.org The integration of a signal corresponds to the number of protons it represents. Coupling patterns, or multiplicities (e.g., singlet, doublet, triplet), arise from the interaction of adjacent, non-equivalent protons and provide information about the connectivity of the carbon skeleton. rsc.org
For 2-Propyl-1,3-benzoxazol-5-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl group and the aromatic protons on the benzoxazole (B165842) ring. The amino (-NH₂) protons often appear as a broad signal due to hydrogen bonding and exchange with the solvent. organicchemistrydata.orgresearchgate.net The chemical shifts of the aromatic protons are influenced by the positions of the amine group and the oxazole (B20620) ring.
The following table outlines the predicted ¹H NMR spectral data for this compound based on typical chemical shift ranges and coupling patterns.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
|---|---|---|---|
| Aromatic H (C4) | ~6.5-7.5 | Singlet or Doublet | 1H |
| Aromatic H (C6) | ~6.5-7.5 | Doublet or Doublet of Doublets | 1H |
| Aromatic H (C7) | ~6.5-7.5 | Doublet | 1H |
| -NH₂ | Variable (broad) | Singlet | 2H |
| -CH₂- (propyl, α to C=N) | ~2.5-3.0 | Triplet | 2H |
| -CH₂- (propyl, β) | ~1.6-2.0 | Sextet | 2H |
| -CH₃ (propyl, γ) | ~0.9-1.2 | Triplet | 3H |
Carbon-¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. oregonstate.edu The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, making it easier to distinguish between different carbon atoms. libretexts.org
The following table summarizes the expected ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=N (Oxazole) | ~150-165 |
| Aromatic C-O | ~140-150 |
| Aromatic C-N | ~130-145 |
| Aromatic C-NH₂ | ~135-150 |
| Aromatic CH | ~100-120 |
| -CH₂- (propyl, α to C=N) | ~25-35 |
| -CH₂- (propyl, β) | ~18-25 |
| -CH₃ (propyl, γ) | ~10-15 |
To definitively assign all proton and carbon signals and to understand the spatial relationships between atoms, advanced 2D NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton-proton networks within the molecule. sdsu.edu For example, COSY would show correlations between the adjacent methylene (B1212753) and methyl protons of the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This is crucial for assigning carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This information is invaluable for determining the three-dimensional structure and stereochemistry of a molecule. researchgate.net
Through a combined analysis of these 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. docbrown.info For this compound (C₁₀H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 176.22. scbt.com
The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for this molecule would likely involve:
Loss of the propyl group: A significant fragment would be expected from the cleavage of the bond between the oxazole ring and the propyl group, resulting in an ion corresponding to the benzoxazol-5-amine core.
Cleavage within the propyl chain: Fragmentation of the propyl group itself would lead to the loss of methyl or ethyl radicals, resulting in characteristic peaks.
Ring fragmentation: The benzoxazole ring system can also undergo fragmentation, although these pathways are often more complex.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). docbrown.info
The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comdocbrown.info
C=N stretching: The carbon-nitrogen double bond in the oxazole ring will have a characteristic absorption band.
C-O stretching: The carbon-oxygen single bond within the oxazole ring will also have a distinct stretching vibration.
Aromatic C=C stretching: The benzene (B151609) ring will show several absorption bands in the region of 1450-1600 cm⁻¹.
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching: The C-H bonds of the propyl group will absorb in the region of 2850-2960 cm⁻¹. docbrown.info
The following table summarizes the expected key IR absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N Stretch (Oxazole) | ~1600 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Oxazole) | ~1000 - 1300 |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. scielo.br
The benzoxazole ring system in this compound is a significant chromophore. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoxazole. mdpi.com The UV-Vis spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic system. scielo.br The exact position of these bands can be influenced by the solvent used for the measurement.
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide invaluable information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound. However, based on a thorough review of available scientific literature and crystallographic databases, the specific single-crystal X-ray structure of this compound has not been publicly reported.
Should single crystals of this compound be grown and analyzed, the resulting data would allow for a detailed examination of several key structural features:
Molecular Geometry: The planarity of the benzoxazole ring system could be definitively confirmed. The precise bond lengths and angles of the fused ring system and the substituents would be determined with high precision.
Conformation: The orientation and conformation of the 2-propyl group relative to the benzoxazole ring would be elucidated. This would include the torsion angles that define the spatial arrangement of the propyl chain.
π-π Stacking: The planar benzoxazole ring system may also participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure. The centroid-centroid distance between aromatic rings is a key parameter in defining these interactions. researchgate.net
Hypothetical Data Tables:
Without experimental data, it is not possible to provide specific bond lengths, bond angles, or crystallographic parameters. However, the tables below illustrate the type of data that would be generated from an X-ray crystallographic analysis.
Table 1: Hypothetical Selected Bond Lengths for this compound This table is for illustrative purposes only as experimental data is not available.
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C(2) | N(3) | Value |
| C(2) | O(1) | Value |
| C(5) | N(5A) | Value |
| C(2) | C(8) | Value |
| C(8) | C(9) | Value |
Table 2: Hypothetical Selected Bond Angles for this compound This table is for illustrative purposes only as experimental data is not available.
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| O(1) | C(2) | N(3) | Value |
| C(4) | C(5) | N(5A) | Value |
| C(7) | C(7a) | N(3) | Value |
Table 3: Hypothetical Hydrogen Bond Geometry for this compound This table is for illustrative purposes only as experimental data is not available.
The determination of the crystal structure of this compound would be a valuable contribution to the field of medicinal and materials chemistry, providing a solid-state benchmark for computational studies and a deeper understanding of its structure-property relationships.
Structure Activity Relationship Sar Studies of 2 Propyl 1,3 Benzoxazol 5 Amine Derivatives
Positional Effects of Substituents on Benzoxazole (B165842) Core Biological Activity
The 2-propyl group in 2-propyl-1,3-benzoxazol-5-amine plays a significant role in molecular recognition and binding to biological targets. While extensive research has focused on 2-substituted benzoxazoles with various alkyl and aryl groups, the principles derived from these studies can be applied to understand the contribution of the 2-propyl moiety. nih.govnih.govresearchgate.net Alkyl groups at the C2 position can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. The size and conformation of the 2-propyl group can also sterically influence the binding orientation of the benzoxazole core within a receptor's active site. For instance, in analogues of the DNA minor groove binding agent Hoechst 33258, replacement of a benzimidazole (B57391) unit with a benzoxazole moiety demonstrated altered DNA sequence preference, highlighting the importance of the heterocyclic core and its substituents in molecular recognition. nih.gov
Electronic and Steric Modulation of Substituent Effects on the Benzoxazole Framework
The biological activity of benzoxazole derivatives is intricately linked to the electronic and steric properties of their substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density of the benzoxazole ring system, thereby influencing its reactivity and interaction with biological targets. nih.gov For example, studies on benzothiazole derivatives, which are structurally related to benzoxazoles, have shown that electron-withdrawing groups like nitro (-NO2) can lower the energy of the frontier molecular orbitals (HOMO and LUMO), which can be advantageous for charge transport and optoelectronic properties. nih.gov Conversely, electron-donating groups can increase the electron density and affect the molecule's ability to participate in certain biological interactions.
Steric effects, which relate to the size and shape of substituents, also play a critical role. Bulky substituents can create steric hindrance, preventing the molecule from fitting into a binding site. Conversely, a certain degree of steric bulk may be necessary to achieve optimal interactions and lock the molecule into a bioactive conformation. The interplay of electronic and steric effects is complex and often, a balance between these properties is required to achieve the desired biological activity. frontiersin.org
Conformational Analysis and its Correlation with Biological Recognition
Molecular docking studies are often employed to simulate the binding of benzoxazole derivatives to their target proteins. nih.gov These studies can predict the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, in the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole, the benzoxazole ring system is not co-planar with the benzene (B151609) ring, which influences its packing in the crystal lattice and likely its interaction with biological targets. researchgate.net Understanding the preferred conformation and its interaction with the target is essential for designing more potent and selective inhibitors.
Rational Ligand Design Principles Derived from SAR Insights for Specific Biological Targets
The insights gained from SAR studies provide a foundation for the rational design of novel this compound derivatives with improved biological profiles. Key principles for ligand design include:
Optimization of Substituents at the 2- and 5-Positions: Given the established importance of these positions, efforts should focus on introducing a variety of substituents to probe the chemical space and identify optimal functionalities for a given biological target. nih.gov
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can be used to fine-tune the electronic properties of the benzoxazole core to enhance binding affinity and selectivity. nih.gov
Control of Molecular Conformation: The design of derivatives with specific conformational preferences can lead to improved binding to the target receptor. This can be achieved through the introduction of rigid linkers or bulky groups that restrict conformational flexibility.
Enhancement of Pharmacokinetic Properties: Modifications can be made to improve properties such as solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.
By systematically applying these principles, it is possible to develop new benzoxazole-based compounds with enhanced therapeutic potential for a range of diseases.
Derivatization and Functionalization Strategies of 2 Propyl 1,3 Benzoxazol 5 Amine
Modifications of the 5-Amino Group for New Chemical Entities
The primary amino group at the 5-position of the benzoxazole (B165842) ring is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.
Synthesis of Schiff Bases and Hydrazide Conjugates
Schiff bases, or imines, are readily synthesized through the condensation reaction of the primary amino group of 2-Propyl-1,3-benzoxazol-5-amine with various aldehydes or ketones. researchgate.netekb.eg This reaction typically involves refluxing the reactants in a suitable solvent, such as ethanol (B145695). researchgate.netekb.eg The resulting azomethine group (–C=N–) is a key feature of these derivatives. researchgate.net The synthesis of new benzoxazole compounds connected to Schiff's bases has been explored due to the wide range of biological activities associated with this class of compounds. researchgate.net
Hydrazide conjugates can be prepared by first converting a precursor, such as a methyl carboxylate derivative of the benzoxazole, to a hydrazide. orientjchem.org This is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like absolute ethanol. orientjchem.org The resulting hydrazide can then be further reacted, for example, with aldehydes to form hydrazones, which are a type of Schiff base. orientjchem.org
Table 1: Examples of Schiff Base Synthesis Starting from Amino Benzoxazoles
| Starting Amine | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |
| 2-methylbenzo[d]oxazol-5-amine | Aromatic aldehydes (e.g., p-nitrobenzaldehyde, p-hydroxybenzaldehyde, p-chlorobenzaldehyde) | Condensation reaction | Schiff Base | researchgate.net |
| 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide | Substituted aromatic aldehydes | Reflux in ethanol for 12-14 hrs | Schiff Base | orientjchem.org |
| 2-amino-6-methylbenzothiazole | 5-bromo-2-hydroxybenzaldehyde | Reflux in ethanol for 2 hours | Schiff Base | ekb.eg |
| 2-aminobenzimidazole derivatives | 4-(diethylamino)-2-hydroxybenzaldehyde | Reflux in absolute ethanol for 12-24 hours | Schiff Base | ekb.eg |
Formation of Sulfonamide and Amide Derivatives
The amino group of this compound can be readily converted into sulfonamide and amide derivatives.
Sulfonamide derivatives are synthesized by reacting the 5-amino-2-(substituted)benzoxazoles with sulfonyl chlorides in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane. researchgate.net This reaction leads to the formation of a sulfonamide linkage (-SO₂NH-). The introduction of a sulfonamide moiety to a benzimidazole (B57391) scaffold, a related heterocyclic system, has been shown to enhance the biological activities of the resulting compounds. nih.gov
Amide derivatives can be prepared through the reaction of the amino group with carboxylic acids or their derivatives, such as acid chlorides or esters. sphinxsai.comresearchgate.net A common method involves the one-step reaction of a substituted aniline (B41778) with an amino acid ester in methanol (B129727) under reflux. sphinxsai.com The resulting amide bond (-CONH-) is a key structural feature. Amide derivatives are associated with a broad spectrum of biological activities. sphinxsai.comresearchgate.net
Table 2: Synthesis of Sulfonamide and Amide Derivatives
| Starting Material | Reagent | Product Type | Reference |
| 5-amino-2-(p-ethyl/fluorophenyl)benzoxazoles | p-substituted benzenesulfonyl chlorides | Sulfonamide | researchgate.net |
| Substituted anilines | Amino acid esters | Amide | sphinxsai.com |
| 2-mercaptobenzothiazole | Sulfonyl chloride | Sulfonamide | nih.gov |
Alkylation and Acylation Strategies of the Amino Functionality
Alkylation and acylation of the amino group in 2-aminobenzothiazoles, a similar heterocyclic structure, have been investigated to produce novel compounds. escholarship.org
N-Alkylation can be achieved by reacting the amino group with alkyl halides. For instance, N-alkylation with a chain carrying a phenyl or naphthalene (B1677914) moiety at a distance of three carbon atoms has been reported. escholarship.org
N-Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides. N-acylation of 2-aminobenzothiazoles with moieties such as 3-(naphthalen-2-yl)propanoyl has been successfully performed. escholarship.org
Functionalization at the 2-Position of the Benzoxazole Ring (e.g., alternative alkyl or aryl substituents)
The substituent at the 2-position of the benzoxazole ring significantly influences the properties of the molecule. While the subject compound has a propyl group, various synthetic strategies allow for the introduction of other alkyl or aryl groups.
One common method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.govrsc.org For example, reacting 2-aminophenol with 4-aminobenzoic acid in the presence of polyphosphoric acid at high temperatures yields 2-(4-aminophenyl)-1,3-benzoxazole. researchgate.net The use of different carboxylic acids allows for the introduction of a wide range of aryl and alkyl substituents at the 2-position.
Another approach involves the reaction of 2-aminophenols with aldehydes. rsc.org This reaction can be catalyzed by various agents, including fluorophosphoric acid or metal oxides, often under mild conditions. rsc.org
Furthermore, 2-arylbenzoxazoles can be synthesized through the cyclization of o-haloanilides catalyzed by transition metals. nih.gov A more recent method involves the triflic anhydride (B1165640) (Tf₂O)-promoted electrophilic activation of tertiary amides, which then react with 2-aminophenols to form 2-substituted benzoxazoles. mdpi.com
Benzene (B151609) Ring Functionalization Strategies (e.g., halogenation, nitration, other electrophilic/nucleophilic substitutions)
The benzene ring of the benzoxazole scaffold is amenable to various functionalization reactions, including halogenation and nitration. These electrophilic substitution reactions introduce substituents that can further be used as handles for diversification.
For example, the synthesis of 5-(bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole has been reported, indicating that bromination of the benzene ring is a feasible strategy. nih.gov While specific examples for this compound are not detailed in the provided results, the general reactivity of the benzoxazole ring suggests that electrophilic substitution would likely occur at positions ortho or para to the activating amino group and the fused oxazole (B20620) ring.
Heterocyclic Ring Fusion Strategies to the Benzoxazole Scaffold
The benzoxazole scaffold can be further elaborated by fusing additional heterocyclic rings. This strategy can lead to the creation of novel, complex polycyclic systems with unique properties.
One approach involves the reaction of 2-mercaptobenzoxazoles with amines and ketones in a three-component reaction mediated by iodine and oxone. acs.orgacs.org This can lead to the formation of 2-iminothiazoline scaffolds fused to the benzoxazole system. acs.orgacs.org The reaction proceeds through the formation of a sulfenamide (B3320178) intermediate. acs.orgacs.org
Another strategy involves the dimerization of methanimine (B1209239) derivatives of benzoxazoles. nih.govresearchgate.net The thermolysis of 2-((4-aryl(thien-2-yl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols can lead to the formation of an imidazole (B134444) ring fused to the benzoxazole, resulting in complex structures like 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols. nih.govresearchgate.net
Diversification via Click Chemistry and Other Modular Synthesis Approaches
The strategic derivatization of the this compound scaffold is crucial for the exploration of its chemical space and the development of new molecular entities with tailored properties. Among the most powerful strategies for rapid and efficient diversification are click chemistry and other modular synthesis approaches. These methods offer high yields, mild reaction conditions, and a broad tolerance of functional groups, making them ideal for generating libraries of analogs from a common core structure.
The primary amine at the C-5 position of this compound serves as a key functional handle for derivatization. This amine can be readily converted into other reactive groups, such as an azide (B81097), which is a cornerstone of click chemistry.
Click Chemistry: The Azide-Alkyne Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction, is a highly efficient method for forming a stable 1,2,3-triazole linkage between two molecular fragments. This reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst. For the derivatization of this compound, this would typically involve a two-step process:
Diazotization and Azide Formation: The 5-amino group of this compound can be converted to a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. Subsequent treatment with an azide source, such as sodium azide, yields the corresponding 5-azido-2-propyl-1,3-benzoxazole. This intermediate is then poised for the click reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting 5-azido-2-propyl-1,3-benzoxazole can be reacted with a diverse range of terminal alkynes in the presence of a copper(I) source. The copper catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. imist.ma This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. acs.orgnih.gov
The versatility of this approach lies in the vast commercial availability and ease of synthesis of various terminal alkynes, allowing for the introduction of a wide array of substituents at the C-5 position of the benzoxazole core. The resulting triazole ring is not merely a linker but can also participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final compound.
Table 1: Representative Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of Benzoxazole-Triazole Hybrids
| Starting Benzoxazole | Alkyne Partner | Catalyst System | Solvent | Product | Ref. |
| 5-Azido-1,3-benzoxazole | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 5-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1,3-benzoxazole | nih.gov |
| 2-Azidomethyl-benzoxazole | Various Aromatic Alkynes | CuI | Not Specified | 2-((4-Aryl-1H-1,2,3-triazol-1-yl)methyl)benzoxazole | acs.org |
| 4-Ethynylbenzoxadiazole | Benzyl Azide | CuSO₄, Ascorbic Acid | H₂O/Methanol | 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,1,3-benzoxadiazole | nih.gov |
Other Modular Synthesis Approaches
Beyond click chemistry, other modular approaches can be employed to diversify the this compound structure. These often involve multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.
While many MCRs are utilized for the initial synthesis of the benzoxazole ring itself acs.org, some can be adapted for the functionalization of a pre-formed scaffold. For instance, the amine group at the C-5 position could potentially participate in Ugi or Passerini-type reactions after appropriate modification. These reactions are powerful tools for introducing peptide-like side chains and other complex functionalities. researchgate.net
Another modular strategy involves the derivatization of the amine through the formation of amides or sulfonamides. By reacting this compound with a library of carboxylic acids, sulfonyl chlorides, or isocyanates, a diverse set of derivatives can be rapidly generated. This approach, while not strictly a "click" reaction, follows a modular logic of combining building blocks to achieve structural diversity. Research on 2,5-disubstituted benzoxazoles has demonstrated the synthesis of various amide and sulfonamide derivatives with a range of biological activities. nih.gov
Computational and Theoretical Investigations of 2 Propyl 1,3 Benzoxazol 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are employed to elucidate the fundamental electronic characteristics of a molecule. These theoretical calculations provide insights into molecular structure, stability, and reactivity, which are essential for understanding the chemical behavior of 2-Propyl-1,3-benzoxazol-5-amine.
Detailed research findings from DFT studies on related benzoxazole (B165842) structures often involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, crucial electronic parameters are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically implies higher reactivity.
Furthermore, these calculations can predict global reactivity descriptors. These descriptors quantify various aspects of a molecule's reactivity and can be used to compare it with other compounds. DFT can also be used to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental verification of the compound's structure.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value | Unit | Description |
| HOMO Energy | Data Not Available | eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | Data Not Available | eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | Data Not Available | eV | Difference between LUMO and HOMO energies |
| Ionization Potential | Data Not Available | eV | Energy required to remove an electron |
| Electron Affinity | Data Not Available | eV | Energy released when an electron is added |
| Electronegativity (χ) | Data Not Available | eV | A measure of the ability to attract electrons |
| Chemical Hardness (η) | Data Not Available | eV | Resistance to change in electron configuration |
Molecular Docking Simulations for Predicting Ligand-Receptor Interactions and Binding Modes
Molecular docking is a computational tool used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov This technique is fundamental in drug discovery for identifying potential therapeutic targets and for understanding the mechanism of action at a molecular level. nih.gov
The process involves computationally placing the ligand into the binding site of a receptor. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). Lower binding energies suggest a more favorable interaction. The simulation also reveals the specific binding mode, including the key amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand. For instance, studies on similar benzoxazole derivatives have explored their binding to targets like DNA gyrase. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Interacting Residues | Type of Interaction |
| Target A (e.g., Kinase) | Data Not Available | e.g., Lys72, Leu130 | e.g., Hydrogen Bond, Hydrophobic |
| Target B (e.g., Protease) | Data Not Available | e.g., Asp25, Gly27 | e.g., Hydrogen Bond, Pi-Alkyl |
| Target C (e.g., DNA Gyrase) | Data Not Available | e.g., Arg76, Thr165 | e.g., Electrostatic, Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Binding Processes
While molecular docking provides a static snapshot of a potential interaction, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations track the movements of atoms and molecules, providing insights into the conformational flexibility of this compound and the dynamic nature of its binding to a receptor.
These simulations can reveal how the propyl chain and the benzoxazole core of the molecule move and flex in a biological environment. When applied to a ligand-receptor complex, MD can assess the stability of the docked pose over a period of nanoseconds or longer. Key metrics such as the root-mean-square deviation (RMSD) are calculated to determine if the ligand remains stably bound in the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for benzoxazole derivatives, researchers would need a dataset of compounds with known activities against a specific biological target.
Molecular descriptors (representing physicochemical properties like lipophilicity, size, and electronic features) are calculated for each compound in the series. A statistical model is then built to relate these descriptors to the observed activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds like this compound, thereby guiding the design of more potent molecules. A 3D-QSAR study has been performed on related 3-(benzo[d]oxazol-2-yl)pyridine-2-amines to understand their chemical features. koreascience.kr
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Compound Prioritization
In silico ADME studies use computational models to predict the pharmacokinetic properties of a molecule. These predictions are crucial for early-stage drug discovery, as they help to identify compounds with favorable drug-like characteristics and flag potential issues before extensive experimental testing. mdpi.com
For this compound, these predictive models would estimate a range of properties. Absorption can be predicted by parameters such as human intestinal absorption (HIA) and permeability through Caco-2 cells, a model of the intestinal wall. mdpi.com Distribution properties include predictions of blood-brain barrier penetration and the extent of binding to plasma proteins. Metabolism predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Finally, excretion pathways can also be computationally estimated. Many of these predictions are often summarized by their adherence to guidelines like Lipinski's Rule of Five, which suggests a compound is more likely to be orally bioavailable. nih.gov
Table 3: Predicted In Silico ADME Properties for this compound (Illustrative)
| ADME Property | Predicted Outcome | Significance |
| Absorption | ||
| Human Intestinal Absorption | Data Not Available | High absorption suggests good uptake from the gut. |
| Caco-2 Permeability | Data Not Available | Predicts the rate of transport across the intestinal lining. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Data Not Available | Indicates if the compound can enter the central nervous system. |
| Plasma Protein Binding | Data Not Available | High binding can limit the amount of free drug available to act. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Data Not Available | Inhibition can lead to drug-drug interactions. |
| Excretion | ||
| Total Clearance | Data Not Available | Predicts the rate at which the compound is removed from the body. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Data Not Available | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. |
Academic Research on this compound Remains Limited in Key Application Areas
Comprehensive searches of available academic and scientific literature reveal a significant scarcity of specific research focused on the application of the chemical compound this compound in several advanced fields. While the broader class of benzoxazole derivatives has been the subject of various studies, detailed research findings for this specific propyl-substituted variant are not presently available in the public domain.
The benzoxazole core structure is known to impart valuable chemical and biological properties, leading to its investigation for a range of applications. For instance, different derivatives of benzoxazole have been explored for their potential in medicine and materials science. Some related compounds, such as 2-substituted-1,3-benzoxazoles, have been noted for their antimicrobial and anticancer properties in preliminary studies. The specific substitutions on the benzoxazole ring are critical in determining the compound's characteristics and potential uses.
However, without dedicated studies on this compound, it is not possible to provide scientifically accurate details regarding its specific applications as a fluorescent probe, its role in advanced materials, its use in analytical chemistry, or its contributions to biochemical research. The scientific community has not yet published research that would address the following specific areas for this compound:
Academic Research Applications of 2 Propyl 1,3 Benzoxazol 5 Amine Beyond Direct Therapeutic Agents
Contribution to Fundamental Biochemical and Molecular Biology Research:Studies elucidating its role in protein-ligand interactions have not been published.
Therefore, a detailed article structured around the requested outline cannot be generated at this time due to the absence of specific research data for 2-Propyl-1,3-benzoxazol-5-amine.
Investigation of Cellular Signaling Pathways
The intricate network of cellular signaling pathways governs a vast array of physiological and pathological processes. Chemical probes are essential for dissecting these complex cascades, and compounds like this compound, with their defined chemical structures, can be utilized to modulate specific components of these pathways.
Although direct studies highlighting this compound as a specific probe for a particular signaling pathway are not extensively documented in publicly available research, the broader class of benzoxazoles has been implicated in modulating various signaling cascades. For instance, certain benzoxazole (B165842) derivatives have been shown to influence pathways involved in cell proliferation and apoptosis. These compounds can serve as scaffolds for the development of more specific molecular probes. The strategic placement of the propyl group at the 2-position and the amine at the 5-position of the benzoxazole core in this compound provides a unique steric and electronic profile that could be exploited for targeted interactions with proteins within a signaling pathway.
Future research in this area could involve using this compound in high-throughput screening assays to identify its potential targets within known signaling pathways. Techniques such as affinity chromatography, where the compound is immobilized to a solid support to "pull down" interacting proteins from cell lysates, could reveal its binding partners. Subsequent proteomic analysis would then identify these proteins, offering insights into the pathways modulated by the compound.
Studies on Enzyme Inhibition Mechanisms (without specific disease claims)
Enzymes are fundamental to virtually all biological processes, and understanding their mechanisms of action is a cornerstone of biochemistry. Small molecule inhibitors are invaluable tools in these studies, allowing researchers to probe enzyme active sites, understand substrate binding, and elucidate catalytic mechanisms.
While specific enzyme inhibition studies centered on this compound are limited in the current body of scientific literature, the benzoxazole scaffold is a well-established pharmacophore known to interact with various enzyme classes. For example, different substituted benzoxazoles have been investigated as inhibitors of enzymes such as kinases, proteases, and topoisomerases.
The chemical structure of this compound suggests several features that could be relevant for enzyme interaction. The bicyclic benzoxazole ring system can participate in aromatic stacking interactions within an enzyme's active site. The amine group at the 5-position can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues. The propyl group at the 2-position can explore hydrophobic pockets within the enzyme's binding site.
To investigate the enzyme inhibition profile of this compound, a panel of enzymes could be screened for any inhibitory activity. For any identified enzyme targets, detailed kinetic studies would be the next step. These studies would determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), providing quantitative data on the compound's potency.
Table of Potential Research Applications:
| Research Area | Potential Application of this compound | Methodologies |
| Cellular Signaling | Identification of novel protein-protein interactions. | Affinity Chromatography, Mass Spectrometry |
| Modulation of specific kinase or phosphatase activity. | In vitro kinase/phosphatase assays | |
| Enzyme Inhibition | Probing the active site of a target enzyme. | X-ray Crystallography, NMR Spectroscopy |
| Characterization of inhibitor binding kinetics. | Surface Plasmon Resonance (SPR) |
Further research, including computational modeling and structure-activity relationship (SAR) studies, where the propyl and amine groups are systematically modified, could provide a deeper understanding of how this compound and its analogs interact with their biological targets. This foundational knowledge is critical for the rational design of more potent and selective chemical tools for basic biological research.
Q & A
Basic: What are the standard synthetic routes for preparing 2-propyl-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzoxazole precursors and propylamine derivatives. Key steps include:
- Cyclization : Reacting 5-aminosalicylic acid derivatives with propionyl chloride under acidic conditions to form the benzoxazole core .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound, as demonstrated in analogous benzoxazole syntheses where HPLC achieved >99% purity .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) can enhance yield. For example, furan-substituted benzoxazoles achieved 82% yield under reflux in ethanol .
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : and NMR confirm substituent positions and amine proton environments, as seen in related benzoxazole derivatives .
- Mass Spectrometry : LC-MS (ESI) identifies molecular ions (e.g., m/z = 254 [M+H] for ethoxy analogs) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and planarity, critical for validating benzoxazole geometry .
Basic: How is the preliminary biological activity of this compound assessed in academic research?
Methodological Answer:
Initial screening focuses on:
- Fluorescence Properties : The benzoxazole core is tested as a fluorescent probe using UV-Vis and fluorescence spectroscopy, leveraging its π-conjugated system .
- Antimicrobial Assays : Disk diffusion or microbroth dilution methods evaluate inhibition against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC values, with results contextualized against structural analogs .
Advanced: How do substituents on the benzoxazole core influence structure-activity relationships (SAR) in medicinal chemistry applications?
Methodological Answer:
SAR studies compare analogs with varying substituents:
- Electron-Withdrawing Groups (EWGs) : Iodo or bromo substituents enhance antimicrobial activity by increasing electrophilicity .
- Alkyl Chains : Propyl groups improve lipid solubility, potentially enhancing blood-brain barrier penetration, as observed in adenosine A2A receptor antagonists .
- Amine Position : The 5-amine group in benzoxazoles is critical for hydrogen bonding with biological targets, as shown in docking studies of triazole derivatives .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Use HPLC to verify compound purity (>99%), as impurities <95% can skew bioactivity results .
- Assay Conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability. For example, antimicrobial activity is pH-sensitive due to amine protonation .
- Structural Confounders : Compare results with analogs (e.g., 2-ethyl vs. 2-propyl derivatives) to isolate substituent effects .
Advanced: What computational strategies are employed to predict the binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., adenosine A2A), prioritizing hydrogen bonds between the 5-amine and Asp residues .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as applied to pyridine-oxadiazole hybrids .
- MD Simulations : Validate docking poses by simulating ligand-receptor dynamics over 100 ns, ensuring stability of key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
